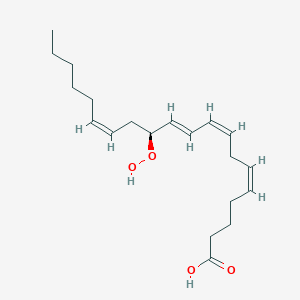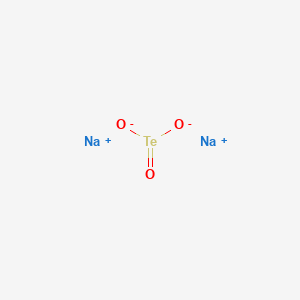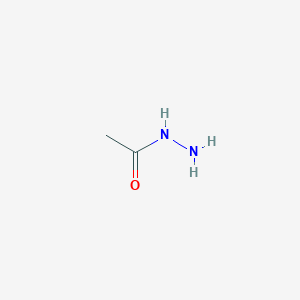
EDDHA
描述
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid), commonly known as Eddha, is a chelating agent. It binds metal ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites. The complexes formed are typically anionic. The ligand itself is a white, water-soluble powder .
科学研究应用
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) has a wide range of scientific research applications:
作用机制
Target of Action
EDDHA, or ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid), is a chelating agent . Its primary targets are metal ions . It binds to these ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites . The complexes formed are typically anionic .
Mode of Action
This compound interacts with its targets (metal ions) by forming a complex. This complexation process involves the use of two amines, two phenolate centers, and two carboxylates present in the this compound molecule . The resulting complexes are typically anionic . In the case of iron, for example, the ortho-ortho this compound isomer forms a higher amount of bonds with iron, proving more stable compared to the ortho-para type, which is characterized by faster action .
Biochemical Pathways
It is known that this compound is used to mobilize metal ions, similar to the use of edta . This suggests that this compound may play a role in biochemical pathways where metal ions are essential cofactors.
Pharmacokinetics
Given its role as a chelating agent, it can be inferred that this compound’s bioavailability would largely depend on its ability to form stable complexes with metal ions .
Result of Action
The result of this compound’s action is the formation of stable, typically anionic complexes with metal ions . For instance, in the context of heavy oil oxidation, this compound–FeNa has been shown to be favorable for catalytic oxidation, achieving a viscosity reduction rate of 78.57% .
Action Environment
The effectiveness of this compound can be influenced by environmental factors. For instance, in calcareous soils, formulations containing traditional ligands like this compound maintained higher Mn but lower Zn concentration in soil solution than the novel ligands . This suggests that the soil type and pH can influence the action, efficacy, and stability of this compound .
生化分析
Biochemical Properties
EDDHA plays a crucial role in biochemical reactions by forming stable complexes with iron ions. This chelation process prevents the precipitation of iron in alkaline soils, thus enhancing its availability to plants. This compound interacts with various enzymes and proteins involved in iron metabolism. For instance, it binds to ferric ions (Fe3+), forming a soluble complex that can be readily absorbed by plant roots. This interaction is essential for the proper functioning of iron-dependent enzymes such as catalase and peroxidase, which play vital roles in plant growth and development .
Cellular Effects
This compound significantly influences cellular processes by enhancing iron availability, which is critical for various cellular functions. In plant cells, this compound-iron complexes are transported to different cellular compartments where they participate in essential biochemical pathways. The increased iron availability due to this compound chelation positively impacts cell signaling pathways, gene expression, and cellular metabolism. For example, iron is a cofactor for enzymes involved in chlorophyll synthesis, and its availability directly affects photosynthesis and overall plant health .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ferric ions and forming a stable complex. This chelation prevents the formation of insoluble iron compounds in alkaline soils, thereby maintaining iron in a bioavailable form. The this compound-iron complex is recognized by specific transport proteins in plant roots, facilitating its uptake and translocation within the plant. Additionally, this compound may influence gene expression by modulating the availability of iron, which is a critical regulator of various genes involved in iron homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and effectiveness of this compound-iron complexes have been extensively studied. Over time, this compound maintains its chelating ability, ensuring a consistent supply of bioavailable iron. Studies have shown that this compound-iron complexes remain stable across a range of pH levels, with minimal degradation observed over extended periods. This stability is crucial for long-term applications in agriculture, as it ensures sustained iron availability for plant uptake .
Dosage Effects in Animal Models
While this compound is primarily used in plant systems, its effects in animal models have also been investigated. Studies have shown that the effects of this compound vary with different dosages. At optimal doses, this compound effectively corrects iron deficiencies without causing adverse effects. At high doses, this compound may exhibit toxic effects, including disruptions in iron homeostasis and potential oxidative stress. These findings highlight the importance of precise dosage management when using this compound in agricultural practices .
Metabolic Pathways
This compound is involved in several metabolic pathways related to iron metabolism. It interacts with enzymes such as ferric reductase, which reduces ferric ions to ferrous ions, facilitating their uptake by plants. Additionally, this compound influences metabolic flux by ensuring a steady supply of iron, which is essential for various metabolic processes, including respiration and photosynthesis. The presence of this compound-iron complexes can also affect the levels of other metabolites, further influencing plant growth and development .
Transport and Distribution
Within plant systems, this compound-iron complexes are transported and distributed through specific transporters and binding proteins. These complexes are taken up by root cells and translocated to different tissues, including leaves and stems. The efficient transport and distribution of this compound-iron complexes ensure that iron is available where it is needed most, supporting overall plant health and productivity .
Subcellular Localization
This compound-iron complexes exhibit specific subcellular localization patterns, which are crucial for their activity and function. These complexes are often directed to organelles such as chloroplasts and mitochondria, where iron-dependent processes occur. The targeting of this compound-iron complexes to these compartments is facilitated by specific signals and post-translational modifications, ensuring that iron is available for critical biochemical reactions .
准备方法
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is produced by the multicomponent reaction of phenol, glyoxalic acid, and ethylenediamine. In this process, the initial Schiff base condensate alkylates the phenol . On an industrial scale, a one-step Mannich reaction is used to obtain ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) and its iron chelates .
化学反应分析
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used for metal ion chelation, but ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) has phenolate groups, which provide different binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Similar to ethylenediaminetetraacetic acid, but with additional binding sites.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites compared to ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid).
Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is unique due to its phenolate groups, which provide stronger binding to certain metal ions and make it more effective in specific applications .
属性
IUPAC Name |
2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHMLOHNYWKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864677 | |
| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [ECHA REACH Registrations] | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1170-02-1, 6021-71-2 | |
| Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)



![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)
